molecular formula C9H7ClN2O B2654151 7-Amino-4-chloro-1(2H)-isoquinolinone CAS No. 1036390-32-5

7-Amino-4-chloro-1(2H)-isoquinolinone

Cat. No.: B2654151
CAS No.: 1036390-32-5
M. Wt: 194.62
InChI Key: VATFTKTWQDTWBD-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-1(2H)-isoquinolinone is a heterocyclic compound that contains both an amino group and a chlorine atom attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-chloro-1(2H)-isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with phthalic anhydride, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-chloro-1(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives with different functional groups.

    Substitution: Compounds with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

7-Amino-4-chloro-1(2H)-isoquinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-Amino-4-chloro-1(2H)-isoquinolinone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pathways involved often include binding to active sites or interfering with cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-chloroquinoline: Similar structure but lacks the isoquinolinone core.

    4-Chloro-1(2H)-isoquinolinone: Lacks the amino group.

    7-Amino-1(2H)-isoquinolinone: Lacks the chlorine atom.

Uniqueness

7-Amino-4-chloro-1(2H)-isoquinolinone is unique due to the presence of both the amino group and the chlorine atom on the isoquinolinone core

Properties

IUPAC Name

7-amino-4-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFTKTWQDTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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